molecular formula C9H20N2 B13522699 3-(1-Methylpiperidin-2-yl)propan-1-amine

3-(1-Methylpiperidin-2-yl)propan-1-amine

Cat. No.: B13522699
M. Wt: 156.27 g/mol
InChI Key: NTXGWRFFUCVGLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-Methylpiperidin-2-yl)propan-1-amine is a chemical compound with the CAS Registry Number 933683-70-6 and a molecular formula of C9H20N2 . It has a molecular weight of 156.27 g/mol . The structure of this amine features a piperidine ring where the nitrogen is methylated, and a three-carbon alkyl chain terminating in a primary amine group extends from the 2-position of the ring . This structure classifies it as an N-alkylpiperidine derivative, making it a molecule of interest in various research fields, particularly in medicinal chemistry and organic synthesis. Researchers value this compound primarily as a versatile building block or synthetic intermediate. Its structure, containing both a secondary and a primary amine, allows it to be used in the construction of more complex molecules, such as potential pharmaceuticals, agrochemicals, or ligands for catalysts. It can undergo typical reactions of amines, including salt formation, acylation, and reductive amination, to create a diverse array of novel chemical entities. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H20N2

Molecular Weight

156.27 g/mol

IUPAC Name

3-(1-methylpiperidin-2-yl)propan-1-amine

InChI

InChI=1S/C9H20N2/c1-11-8-3-2-5-9(11)6-4-7-10/h9H,2-8,10H2,1H3

InChI Key

NTXGWRFFUCVGLH-UHFFFAOYSA-N

Canonical SMILES

CN1CCCCC1CCCN

Origin of Product

United States

Foundational & Exploratory

Solubility of 3-(1-Methylpiperidin-2-yl)propan-1-amine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 3-(1-Methylpiperidin-2-yl)propan-1-amine in Organic Solvents

Executive Summary

3-(1-Methylpiperidin-2-yl)propan-1-amine is a diamine featuring a substituted piperidine ring, a structure of significant interest in medicinal chemistry and organic synthesis. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction chemistry, purification processes, and formulation development. Due to the absence of readily available quantitative solubility data in public literature, this guide provides a comprehensive framework for both predicting and experimentally determining its solubility profile. By synthesizing first-principle concepts of molecular interactions with a robust, field-proven experimental methodology, this document serves as an essential resource for researchers, chemists, and drug development professionals. We will explore the theoretical underpinnings of its solubility based on its unique molecular structure and provide a detailed, self-validating protocol for generating precise, quantitative data.

Molecular Structure and Physicochemical Characteristics

The solubility behavior of a compound is intrinsically linked to its molecular structure. 3-(1-Methylpiperidin-2-yl)propan-1-amine possesses distinct functional groups that dictate its interactions with different solvent environments.

  • Molecular Formula: C₉H₂₀N₂

  • Key Structural Features:

    • Tertiary Amine: The nitrogen atom within the N-methylated piperidine ring is tertiary. It can act as a hydrogen bond acceptor but not a donor.

    • Primary Amine: The terminal aminopropyl group (-CH₂CH₂CH₂NH₂) is a primary amine, capable of both donating and accepting hydrogen bonds.

    • Piperidine Ring & Alkyl Chain: The saturated heterocyclic ring and the propyl chain form a nonpolar hydrocarbon backbone.

This combination of a nonpolar scaffold with two basic, polar amine groups creates a molecule with a nuanced solubility profile, capable of engaging in a variety of intermolecular forces.

Caption: Molecular structure of 3-(1-Methylpiperidin-2-yl)propan-1-amine.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" provides a foundational understanding of solubility. The extent to which 3-(1-Methylpiperidin-2-yl)propan-1-amine dissolves in a given solvent is determined by the balance of intermolecular forces between the solute and solvent molecules.

  • Hydrogen Bonding: The primary amine group is a potent hydrogen bond donor and acceptor, while the tertiary amine is an acceptor only. This allows for strong interactions with protic solvents like alcohols (e.g., ethanol, methanol).[1]

  • Dipole-Dipole Interactions: The polarity introduced by the C-N bonds results in a net molecular dipole. This facilitates solubility in polar aprotic solvents such as DMSO, acetonitrile, and acetone.

  • Van der Waals Forces: The nonpolar piperidine ring and alkyl chain can interact with nonpolar solvents (e.g., hexane, toluene) via weaker London dispersion forces. However, the strong polarity of the amine groups will likely limit miscibility in these solvents.[2]

  • Basicity and pH-Dependence: As with most amines, the compound is basic.[3][4] In the presence of acid, both nitrogen atoms can be protonated to form ammonium salts. These ionic salts are significantly more polar than the neutral free base and are generally much more soluble in polar solvents, particularly water.[5][6] This property is often exploited in purification via liquid-liquid extraction.[1][7]

compound 3-(1-Methylpiperidin-2-yl)propan-1-amine protic Protic Solvents (e.g., Ethanol, Water) compound->protic Strong H-Bonding (Donor & Acceptor) aprotic Polar Aprotic Solvents (e.g., Acetone, DMSO) compound->aprotic Dipole-Dipole Interactions nonpolar Nonpolar Solvents (e.g., Hexane, Toluene) compound->nonpolar Weak Van der Waals Forces

Caption: Predicted intermolecular interactions with solvent classes.

Predicted Qualitative Solubility Profile

Based on the theoretical framework, a qualitative solubility profile can be predicted. This serves as a valuable starting point for solvent selection in experimental applications.

Solvent ClassExample SolventsPredicted SolubilityPrimary Interaction Mechanism
Protic, Polar Methanol, Ethanol, IsopropanolHigh to MiscibleStrong hydrogen bonding between the solvent's hydroxyl group and the compound's primary and tertiary amines.[8]
Aprotic, Polar DMSO, Acetonitrile, THF, AcetoneHighFavorable dipole-dipole interactions between the polar solvent and the polar C-N bonds of the amine functional groups.[8]
Nonpolar Hexane, Heptane, TolueneLow to InsolubleThe molecule's overall polarity from the amine groups outweighs the nonpolar character of the hydrocarbon backbone.[2]
Chlorinated Dichloromethane (DCM)Moderate to HighGood balance of polarity for dissolution. Note: Caution is advised with other chlorinated solvents like chloroform.[1]

Experimental Protocol for Quantitative Solubility Determination

To move beyond prediction, quantitative measurement is essential. The equilibrium shake-flask method is the gold standard for determining the solubility of a compound at a specific temperature.[8] This protocol is designed to be a self-validating system.

Materials and Reagents
  • 3-(1-Methylpiperidin-2-yl)propan-1-amine (solute)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or flasks with airtight seals

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm or 0.45 µm, chemically compatible with the solvent)

  • Analytical balance

  • Constant temperature orbital shaker or incubator

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or CAD)

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of 3-(1-Methylpiperidin-2-yl)propan-1-amine to a pre-weighed vial. The key to this method's validity is ensuring a visible excess of undissolved solute (as a separate liquid phase or solid) remains at the end of the experiment.[6]

    • Add a precise volume (e.g., 5.0 mL) of the chosen organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Prepare at least three replicates for each solvent.

  • Equilibration:

    • Place the vials in a constant temperature shaker, set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to ensure thermodynamic equilibrium is reached. A duration of 24 to 48 hours is typically recommended.[8]

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and let them stand undisturbed at the same constant temperature for at least 2 hours. This allows the undissolved solute to settle, forming a distinct layer.

  • Sampling and Filtration:

    • Carefully withdraw a sample from the clear supernatant, being cautious not to disturb the settled layer.

    • Immediately filter the sample through a chemically inert syringe filter into a clean vial.[6] This step is critical to remove any microscopic undissolved particles that could lead to an overestimation of solubility.

  • Quantitative Analysis:

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

    • Analyze the diluted sample to determine the precise concentration of the dissolved compound. A pre-validated HPLC method with a standard calibration curve is required for this step.

  • Calculation and Reporting:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Express the final solubility in standard units, such as mg/mL or mol/L, at the specified temperature.

G start Start: Excess Solute + Known Volume of Solvent equilibration Equilibration (e.g., 24-48h at 25°C with agitation) start->equilibration settling Phase Separation (Settle for >2h at 25°C) equilibration->settling sampling Sample Supernatant settling->sampling filtration Filtration (0.22 µm Syringe Filter) sampling->filtration analysis Quantitative Analysis (e.g., HPLC) filtration->analysis finish End: Report Solubility (mg/mL or mol/L) analysis->finish

Caption: Experimental workflow for the shake-flask solubility method.

Data Presentation

The results of the experimental determination should be compiled into a clear and concise format to allow for easy comparison and interpretation.

Table for Experimental Solubility Data:

SolventSolvent ClassTemperature (°C)Experimental Solubility (mg/mL)Experimental Solubility (mol/L)
e.g., MethanolProtic, Polar25.0
e.g., HexaneNonpolar25.0
e.g., AcetoneAprotic, Polar25.0
e.g., DichloromethaneChlorinated25.0

Conclusion

While specific solubility data for 3-(1-Methylpiperidin-2-yl)propan-1-amine is not widely published, a robust understanding of its behavior can be derived from its molecular structure. It is predicted to be highly soluble in polar organic solvents (both protic and aprotic) and poorly soluble in nonpolar solvents. This guide provides not only a strong theoretical foundation for these predictions but also a detailed, actionable protocol for their experimental validation. By employing the standardized shake-flask method, researchers can generate the precise and reliable solubility data required for advancing chemical synthesis, optimizing purification, and enabling formulation development.

References

  • EMBIBE. (2023, January 25). Test for Amines: Check Solubility and Litmus Test, Hinsberg Test. [Link]

  • McLaughlin, J. C. Experiment 27 - Amines and Amides. [Link]

  • Amine Unknowns. (n.d.). [Link]

  • Lumen Learning. 23.1. Properties of amines | Organic Chemistry II. [Link]

  • Hughes, L. D., et al. (2019). Physics-Based Solubility Prediction for Organic Molecules. PMC, NIH. [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). [Link]

  • BYJU'S. (2019, September 18). Test for Amino Groups. [Link]

  • Solubility of Organic Compounds. (2023, August 31). [Link]

  • Chemistry LibreTexts. (2024, March 23). 24.2: Structure and Properties of Amines. [Link]

  • Solubility of Things. Piperidine | Solubility of Things. [Link]

  • ResearchGate. (n.d.). Solubility, molecular interactions and mixing thermodynamic properties of piperine in various pure solvents at different temperatures. [Link]

Sources

Methodological & Application

Application Note: Scalable Synthesis of 3-(1-Methylpiperidin-2-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The synthesis of 3-(1-Methylpiperidin-2-yl)propan-1-amine represents a critical workflow in the development of CNS-active pharmaceutical intermediates (e.g., antipsychotics, antihistamines) and GPCR ligands. The target molecule contains two distinct amine functionalities: a tertiary cyclic amine (piperidine ring) and a primary aliphatic amine.

This application note outlines a robust, three-step protocol starting from 2-piperidinepropanol . Unlike generic textbook approaches, this guide addresses the specific regiochemical challenges of this substrate—most notably the high risk of intramolecular cyclization (indolizidinium formation) during the activation of the propyl chain.

Key Technical Advantages of This Protocol:

  • Regiocontrol: Utilizes the Eschweiler-Clarke methylation first to lock the ring nitrogen, preventing poly-alkylation in subsequent steps.

  • Impurity Management: Mitigates the "Indolizidinium Trap" (5-exo-tet cyclization) by maintaining acidic stoichiometry during the activation phase.

  • Scalability: Employs the Gabriel synthesis for the primary amine installation, avoiding the over-alkylation typical of direct ammonolysis.[1]

Chemical Pathway & Mechanism[1][3][4][5][6]

The synthesis proceeds via three distinct stages:


-Methylation, Alcohol Activation (Chlorination), and Nucleophilic Substitution (Gabriel Synthesis).
Reaction Scheme Visualization

SynthesisRoute Start 2-Piperidinepropanol (Starting Material) Step1 Step 1: N-Methylation (Eschweiler-Clarke) Start->Step1 HCHO, HCOOH Reflux Inter1 Intermediate A: 3-(1-Methylpiperidin-2-yl)propan-1-ol Step1->Inter1 Step2 Step 2: Chlorination (SOCl2 / HCl trap) Inter1->Step2 SOCl2, CHCl3 Inter2 Intermediate B: Chloride HCl Salt Step2->Inter2 Isolate as HCl Salt SideRxn RISK: Indolizidinium Salt (Cyclization) Inter2->SideRxn If neutralized prematurely Step3 Step 3: Gabriel Synthesis Inter2->Step3 K-Phthalimide DMF, 90°C Inter3 Intermediate C: Phthalimide Derivative Step3->Inter3 Step4 Step 4: Deprotection (Hydrazinolysis) Inter3->Step4 N2H4·H2O EtOH Target TARGET: 3-(1-Methylpiperidin-2-yl) propan-1-amine Step4->Target

Caption: Logical flow of the synthesis highlighting the critical control point at Intermediate B to prevent cyclization.

Detailed Experimental Protocols

Step 1: -Methylation (Eschweiler-Clarke)

This step converts the secondary piperidine amine to a tertiary


-methyl amine. We utilize the Eschweiler-Clarke method as it avoids the formation of quaternary ammonium salts common with methyl iodide alkylation.
  • Reagents: 2-Piperidinepropanol (1.0 eq), Formaldehyde (37% aq., 2.2 eq), Formic Acid (98%, 5.0 eq).

  • Solvent: Water (from reagents) / None.

Protocol:

  • Charge 2-piperidinepropanol into a round-bottom flask equipped with a reflux condenser and magnetic stir bar.

  • Cool to 0°C in an ice bath. Slowly add Formic Acid (exothermic reaction).

  • Add Formaldehyde solution dropwise.

  • Heat the mixture to reflux (approx. 100°C) for 12–16 hours. Evolution of

    
     gas indicates reaction progress.
    
  • Work-up: Cool to room temperature. Acidify with 4M HCl (to pH < 2) and remove volatiles under reduced pressure to eliminate excess formaldehyde.

  • Basify the residue with 4M NaOH (to pH > 12) and extract with Dichloromethane (DCM) (3 x volumes).

  • Dry organic layer over

    
    , filter, and concentrate.
    
  • Checkpoint: Product should be a pale yellow oil. Purity check via GC-MS or NMR (

    
     singlet ~2.2 ppm).
    
Step 2: Chlorination & Salt Isolation (The Critical Step)

Warning: The free base of the chloro-intermediate is unstable. It rapidly cyclizes to form the 1-methyl-1-azoniabicyclo[4.3.0]nonane chloride (an indolizidinium salt) via intramolecular nucleophilic attack. You must isolate and store this intermediate as the Hydrochloride (HCl) salt.

  • Reagents: Intermediate A (1.0 eq), Thionyl Chloride (

    
    , 1.5 eq).
    
  • Solvent: Chloroform (

    
    ) or DCM (Anhydrous).
    

Protocol:

  • Dissolve Intermediate A in anhydrous

    
     under Nitrogen atmosphere.
    
  • Cool to 0°C. Add

    
     dropwise over 30 minutes.
    
  • Allow to warm to room temperature, then reflux for 2–3 hours.

  • Work-up: Evaporate the solvent and excess

    
     under vacuum.
    
  • Co-evaporate with Toluene (2x) to remove traces of thionyl chloride.

  • Crystallization: Triturate the residue with anhydrous Diethyl Ether or Acetone to precipitate the Hydrochloride Salt .

  • Filter and dry under vacuum. Do not neutralize.

Step 3 & 4: Gabriel Synthesis & Deprotection

Using Potassium Phthalimide ensures mono-amination.

  • Reagents: Intermediate B (HCl salt, 1.0 eq), Potassium Phthalimide (2.2 eq), Hydrazine Hydrate (3.0 eq).

  • Solvent: DMF (Step 3), Ethanol (Step 4).

Protocol:

  • Substitution: Suspend Potassium Phthalimide in DMF. Heat to 90°C.

  • Add the solid Intermediate B (HCl salt) in portions. Rationale: The excess phthalimide base neutralizes the HCl in situ, releasing the free amine which immediately reacts with the phthalimide electrophile, minimizing the time window for intramolecular cyclization.

  • Stir at 90°C for 4–6 hours.

  • Pour into water, extract with Ethyl Acetate. Wash with brine, dry, and concentrate to yield the Phthalimide intermediate.

  • Deprotection (Ing-Manske): Dissolve the phthalimide intermediate in Ethanol.

  • Add Hydrazine Hydrate. Reflux for 2–4 hours. A white precipitate (phthalhydrazide) will form.

  • Cool, filter off the precipitate.

  • Concentrate the filtrate. Acidify with HCl, wash with ether (to remove non-basic impurities), then basify (NaOH) and extract into DCM.

  • Distill or concentrate to yield the final 3-(1-Methylpiperidin-2-yl)propan-1-amine .

Quantitative Data & Process Parameters

ParameterSpecificationNotes
Step 1 Yield > 85%High efficiency; loss usually due to extraction.[2]
Step 2 Yield > 90% (as salt)Critical to keep dry; hygroscopic salt.
Step 3/4 Yield 60–75%Gabriel step is the bottleneck due to steric bulk.
Indolizidinium Impurity < 5%Controlled by in situ neutralization in Step 3.
Appearance Colorless to pale yellow oilOxidizes slightly upon air exposure; store under Ar.

Troubleshooting & Optimization

The "Indolizidinium" Trap

If Step 3 yields are low, it is likely that the chloride intermediate cyclized before the phthalimide could attack.

  • Diagnosis: NMR of the reaction mixture shows a complex quaternary ammonium multiplet rather than the expected phthalimide signals.

  • Solution: Switch to the Mitsunobu Variant .

    • React Intermediate A (Alcohol) directly with Phthalimide, Triphenylphosphine (

      
      ), and DIAD in THF.
      
    • Benefit: Avoids the discrete chloride intermediate entirely, bypassing the cyclization risk.

    • Drawback: Higher atom economy cost (formation of

      
       and hydrazine byproduct). Recommended for high-value/small-scale preparations.
      
Purification of Final Product

The final diamine is highly polar.

  • Distillation: Kugelrohr distillation under high vacuum (< 1 mmHg) is the preferred purification method.

  • Chromatography: If using silica, use a mobile phase of DCM:MeOH:NH4OH (90:9:1) to prevent streaking of the amine.

References

  • Eschweiler-Clarke Reaction

    • Moore, M. L. (1949).[3][4] "The Leuckart Reaction".[3][4] Organic Reactions. 5: 301–330.[3][4]

    • Source:

  • Gabriel Synthesis

    • Gibson, M.S.; Bradshaw, R.W. (1968). "The Gabriel Synthesis of Primary Amines".
    • Source:

  • Cyclization Risks (Indolizidinium)

    • Leonard, N. J., & Musker, W. K. (1960). "Unsaturated Amines.[4][5] XV. The Mercuric Acetate Oxidation of Substituted Piperidines". Journal of the American Chemical Society.[6] (Discusses transannular interactions and cyclizations in piperidine derivatives).

    • Relevant Concept:

  • Alternative Mitsunobu Approach

    • Swamy, K. C. K., et al. (2009).
    • Source:

Sources

Application Note: Rational Design of GPCR Ligands Using the 3-(1-Methylpiperidin-2-yl)propan-1-amine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

This guide details the utilization of 3-(1-Methylpiperidin-2-yl)propan-1-amine (hereafter referred to as Scaffold-2M ) as a privileged building block for G-Protein Coupled Receptor (GPCR) ligand discovery.[1]

While 4-substituted piperidines are ubiquitous in FDA-approved drugs (e.g., Pitolisant, Donepezil), the 2-substituted isomer offers a distinct geometric vector for side-chain attachment.[1] This "Scaffold Hopping" strategy allows researchers to:

  • Escape "Flatland": The chiral center at C2 introduces three-dimensionality (Fsp3) early in the fragment evolution process.[1]

  • Navigate IP Space: Avoid overcrowded patent landscapes associated with 4-piperidine and piperazine derivatives.[1]

  • Target Aminergic Receptors: The scaffold mimics the bio-active conformation of neurotransmitters, specifically targeting Histamine H3 , Muscarinic (M1/M4) , and Sigma-1 receptors.[1]

Chemical Profile[1][2][3][4][5]
  • IUPAC Name: 3-(1-Methylpiperidin-2-yl)propan-1-amine[1]

  • Role: Pharmacophore Linker / Basic Amine Anchor

  • Key Feature: The distance between the tertiary basic nitrogen (piperidine) and the primary amine allows for a "linker-mode" interaction, spanning the orthosteric binding site to secondary hydrophobic pockets.[1]

Structural Biology & Pharmacophore Mapping

To use Scaffold-2M effectively, one must understand its binding mode.[1] In aminergic GPCRs (Class A), the protonated nitrogen of the piperidine ring typically forms a salt bridge with a conserved Aspartate residue (Asp3.[1]32) in Transmembrane Helix 3 (TM3).[1]

The propyl-amine chain acts as a flexible linker, positioning the "Head Group" (which you will synthesize) into the extracellular vestibule.[1]

DOT Diagram: Pharmacophore Interaction

The following diagram illustrates the theoretical binding mode of a Scaffold-2M derivative within the Histamine H3 Receptor pocket.

G cluster_ligand Scaffold-2M Derivative Asp Asp 3.32 (Anionic Anchor) Glu Glu 5.46 / Tyr Residues (Secondary Pocket) HydroPocket Hydrophobic Vestibule (Aromatic Interaction) PipN Piperidine Nitrogen (Basic Center) PipN->Asp Salt Bridge (Ionic) Linker Propyl Linker (3-Carbon Spacer) Linker->PipN Head Aromatic Head Group (Variable Region) Linker->Head Head->Glu H-Bonding Head->HydroPocket Pi-Pi Stacking

Caption: Interaction map showing the Scaffold-2M core (Blue) anchoring to Asp3.32, while the linker positions the variable head group (Green) for subtype selectivity.

Protocol A: Library Synthesis (Derivatization)[1]

Objective: Transform the raw Scaffold-2M fragment into a library of high-affinity ligands by capping the primary amine with aromatic moieties (Amide coupling or Urea formation).

Reagents:

  • Scaffold-2M (Starting material)[1]

  • Diverse Carboxylic Acids (R-COOH) or Isocyanates (R-NCO)[1]

  • Coupling Agents: HATU, DIPEA[1]

  • Solvent: DMF (Anhydrous)[1]

Step-by-Step Workflow:

  • Preparation: Dissolve Scaffold-2M (1.0 eq) in DMF (0.1 M concentration).

  • Activation: In a separate vial, mix the specific Carboxylic Acid (1.1 eq) with HATU (1.2 eq) and DIPEA (2.0 eq) in DMF. Stir for 15 minutes at Room Temperature (RT) to form the active ester.[1]

  • Coupling: Add the activated acid solution to the Scaffold-2M solution.[1]

  • Incubation: Shake/Stir at RT for 12 hours.

    • Note: For low reactivity acids, heat to 50°C.[1]

  • Quenching: Add 10% NaHCO3 solution.

  • Extraction: Extract with Ethyl Acetate (3x). Wash organic layer with brine.[1]

  • Purification: Since Scaffold-2M is highly polar, standard silica may cause streaking.[1] Use Amine-functionalized Silica or Reverse-Phase Preparative HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid).[1]

  • Validation: Verify structure via LC-MS (Look for M+1 peak).

Data Output Table: Example Library Design

Compound ID R-Group (Head) Target Interaction Predicted LogP
2M-001 4-Cyanobenzoyl Pi-Stacking + H-Bond 2.4
2M-002 4-Chlorophenylacetyl Hydrophobic fill 3.1

| 2M-003 | Indole-5-carbonyl | Bio-isostere (5-HT mimic) | 2.2 |[1]

Protocol B: Radioligand Binding Assay (H3 Receptor)

Objective: Determine the binding affinity (


) of the synthesized library against the human Histamine H3 receptor. This is the "Filter" stage.[1]

Materials:

  • Membranes: CHO-K1 cells stably expressing human H3 receptor (commercial or in-house).[1]

  • Radioligand:

    
    -N-
    
    
    
    -methylhistamine (
    
    
    nM).[1]
  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2.[1]

  • Non-specific Control: Thioperamide (10

    
    M).[1]
    

Protocol:

  • Membrane Prep: Thaw membranes and dilute in Assay Buffer to yield ~5-10

    
    g protein per well.[1] Homogenize gently (Polytron) to ensure uniform suspension.
    
  • Plate Setup (96-well):

    • Total Binding (TB): Buffer + Membrane + Radioligand.[1]

    • Non-Specific Binding (NSB): Buffer + Membrane + Radioligand + Thioperamide (10

      
      M).[1]
      
    • Test Compounds: Buffer + Membrane + Radioligand + Scaffold Derivative (start at 10

      
      M screening concentration).[1]
      
  • Incubation: Add

    
    -N-
    
    
    
    -methylhistamine (final conc. 2 nM). Incubate for 60 minutes at 25°C .
    • Critical: Do not incubate at 37°C as H3 receptors are thermally unstable in some preparations.[1]

  • Harvesting: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% Polyethylenimine to reduce binding to the filter) using a cell harvester.

  • Washing: Wash filters 3x with ice-cold Assay Buffer.[1]

  • Counting: Add liquid scintillation cocktail and count radioactivity (CPM).

Data Analysis: Calculate % Inhibition:



Criteria: Compounds showing >50% inhibition at 10 

M proceed to full dose-response curves (

determination).[1]

Protocol C: Functional Assay (cAMP HTRF)

Objective: Determine if the hits are Agonists, Antagonists, or Inverse Agonists. Since H3 couples to


, activation decreases cAMP.[1] We measure the reversal of Forskolin-induced cAMP production.[1]

Method: Homogeneous Time-Resolved Fluorescence (HTRF) - cAMP Gs/Gi Kit.[1]

Workflow Diagram:

FunctionalAssay Start CHO-hH3 Cells Stim Add Forskolin (10 µM) (Induce cAMP spike) Start->Stim Treat Add Test Compound Stim->Treat Decision Result? Treat->Decision Res1 cAMP Remains High (Antagonist/Inverse Agonist) Decision->Res1 Blocks H3 Res2 cAMP Decreases (Agonist) Decision->Res2 Activates H3

Caption: Logic flow for H3 Receptor functional screening. Antagonists maintain high cAMP levels in the presence of Forskolin.[1]

Protocol:

  • Cell Seeding: Dispense 2,000 cells/well (low volume 384-well plate) in stimulation buffer.

  • Compound Addition:

    • Antagonist Mode: Add Test Compound + Forskolin (10

      
      M) + H3 Agonist (
      
      
      
      -
      
      
      -methylhistamine,
      
      
      ).[1]
    • Agonist Mode: Add Test Compound + Forskolin (10

      
      M).[1]
      
  • Incubation: 30 minutes at RT.

  • Detection: Add cAMP-d2 conjugate and Anti-cAMP-Cryptate (lysis buffer included).[1]

  • Read: Measure HTRF ratio (665 nm / 620 nm) on a compatible plate reader (e.g., EnVision).

  • Interpretation:

    • High HTRF Signal = Low cAMP (Gi activation).[1]

    • Low HTRF Signal = High cAMP (Gi inhibition/blockade).[1]

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Coupling Steric hindrance at primary amineSwitch from HATU to acid chloride activation.[1]
High Non-Specific Binding Lipophilicity of "Head" groupKeep ClogP < 4.0; Add polar ether linkages.
No Binding Affinity Linker length mismatchThe propyl (3-carbon) linker is optimized for H3. If targeting M1, shorten to ethyl (2-carbon).[1]

References

  • Stark, H. (2003).[1] "Recent advances in histamine H3 receptor antagonists." Expert Opinion on Therapeutic Patents. Link[1]

  • Berlin, M., et al. (2011).[1] "Histamine H3 receptor antagonists: An update on the patent literature." Expert Opinion on Therapeutic Patents. Link[1]

  • Ligneau, X., et al. (2007).[1] "Brain histamine and schizophrenia: Potential therapeutic applications of H3-receptor inverse agonists."[1] CNS & Neurological Disorders - Drug Targets. Link

  • IUPHAR/BPS Guide to Pharmacology. "Histamine H3 Receptor." Link

  • Gemini, S., et al. (2023).[1] "Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands."[1] Journal of Medicinal Chemistry. Link[1]

Sources

Reagents for coupling 3-(1-Methylpiperidin-2-yl)propan-1-amine in peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Coupling of 3-(1-Methylpiperidin-2-yl)propan-1-amine in Peptide Synthesis

Abstract

Coupling 3-(1-Methylpiperidin-2-yl)propan-1-amine to a peptide C-terminus or side chain presents a unique set of chemoselective challenges. While the propyl spacer reduces steric hindrance at the nucleophilic primary amine, the proximal tertiary amine (piperidine


-methyl) introduces significant basicity (

). This internal basicity can accelerate base-catalyzed racemization of the activated amino acid and sequester protons from coupling additives. This guide provides an optimized protocol using DIC/Oxyma Pure and HATU/DIPEA systems, specifically tailored to mitigate racemization while ensuring quantitative conversion.

Introduction & Chemical Analysis

The Molecule: 3-(1-Methylpiperidin-2-yl)propan-1-amine (MPPA)

  • Nucleophile: Primary amine (

    
    ) at the end of a propyl chain.
    
  • Interfering Group: Tertiary

    
    -methyl amine within the piperidine ring.
    
  • Structural Context: The 2-position substitution on the piperidine ring creates a chiral center. The 3-carbon linker ("propan") provides flexibility, minimizing direct steric clash during the nucleophilic attack.

The Challenge:

  • Basicity & Salt Forms: MPPA is typically supplied as a dihydrochloride salt (

    
    ). Quantitative coupling requires neutralization of the primary ammonium (
    
    
    
    ) without using a massive excess of base that would trigger epimerization of the C-terminal amino acid (especially Cys, His, or Phe).
  • "Proton Sponge" Effect: The tertiary amine can trap protons, potentially altering the local pH during the activation step if not properly equilibrated.

Reagent Selection Guide

The choice of coupling reagent is dictated by the balance between reactivity and racemization suppression .

Reagent SystemRoleRecommendationMechanism of Action
DIC / Oxyma Pure Gold Standard Primary Choice Carbodiimide activation with an oxime additive. Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) is superior to HOBt/HOAt for suppressing racemization, critical when the basic piperidine moiety is present.
HATU / DIPEA High ReactivitySecondary Choice Uses the azabenzotriazole (HOAt) scaffold. Extremely fast kinetics. Best for sterically hindered amino acids (e.g., Aib, N-Me-AA), but carries a higher risk of racemization due to the required basic environment (pH 8-9).
PyBOP / NMM AlternativeTertiary Choice Phosphonium salt. Useful if guanidinylation (a side reaction with uronium salts like HATU) is observed, though rare with primary amines.
T3P (PPA) Low EpimerizationSpecial Cases Propylphosphonic anhydride.[1] Excellent for fragment condensation or extremely epimerization-prone couplings, but kinetics are slower than HATU.

Detailed Experimental Protocols

Protocol A: The "Low-Racemization" Method (DIC/Oxyma)

Recommended for coupling to chiral amino acids (e.g., Fmoc-Phe-OH, Fmoc-Cys(Trt)-OH).

Materials:

  • Carboxylic Acid Component (Peptide-OH): 1.0 equiv.

  • Amine: 3-(1-Methylpiperidin-2-yl)propan-1-amine (

    
     salt): 1.1 equiv.
    
  • Activator: DIC (Diisopropylcarbodiimide): 1.1 equiv.

  • Additive: Oxyma Pure: 1.1 equiv.

  • Base: DIPEA (N,N-Diisopropylethylamine): 2.2 equiv. (Strictly calculated to neutralize the

    
    ).
    
  • Solvent: DMF (Anhydrous) or NMP.

Step-by-Step:

  • Amine Neutralization (Critical): Dissolve the MPPA

    
     salt in minimal DMF. Add exactly 2.0 equiv. of DIPEA. Vortex and let stand for 5 minutes. This generates the free base in situ.
    
  • Activation: In a separate vessel, dissolve the Peptide-OH and Oxyma Pure in DMF. Cool to

    
     (ice bath).
    
  • Initiation: Add DIC to the peptide/Oxyma mixture. Stir for 2–3 minutes at

    
     to form the active ester.
    
  • Coupling: Add the neutralized MPPA solution to the activated peptide mixture.

  • Reaction: Allow to warm to room temperature and stir for 2–4 hours.

  • Monitoring: Monitor by HPLC or LC-MS. The basic piperidine peak may tail; use a high-pH buffer (ammonium bicarbonate) or TFA-buffer if standard.

  • Workup: Dilute with EtOAc. Wash with saturated

    
     (3x) and Brine (3x). Note: Avoid acidic washes (like 1N HCl) during workup if you want to retain the basic product in the organic phase, or perform a specific "acid extraction" to pull the product into water if purifying by prep-HPLC.
    
Protocol B: The "High-Reactivity" Method (HATU)

Recommended for non-chiral amino acids (Gly, Aib) or sterically difficult sequences.

Materials:

  • Peptide-OH: 1.0 equiv.

  • MPPA (

    
     salt): 1.2 equiv.
    
  • HATU: 1.1 equiv.

  • DIPEA: 4.0 equiv. (2.0 to neutralize salt + 2.0 for reaction pH).

Step-by-Step:

  • Dissolution: Dissolve Peptide-OH and HATU in DMF.

  • Base Addition 1: Add 1.0 equiv. of DIPEA to the peptide/HATU mixture to initiate activation (Yellow color develops). Stir for 30 seconds.

  • Amine Prep: Dissolve MPPA

    
     in DMF and add 3.0 equiv. of DIPEA.
    
  • Coupling: Immediately add the amine solution to the activated peptide.

  • Reaction: Stir for 1 hour at Room Temperature. HATU kinetics are fast; prolonged reaction increases racemization risk.

Strategic Workflow Visualization

The following diagram illustrates the decision logic for selecting the correct protocol based on the C-terminal amino acid and salt form.

CouplingStrategy Start Start: Coupling MPPA CheckSalt Is MPPA a Salt (HCl)? Start->CheckSalt Neutralize Neutralize: Add 2.0 eq DIPEA (Generate Free Base) CheckSalt->Neutralize Yes CheckChiral Is C-Terminal AA Chiral? CheckSalt->CheckChiral No (Free Base) Neutralize->CheckChiral RacemizationProne Yes (Cys, His, Phe, etc.) CheckChiral->RacemizationProne NotProne No (Gly, Aib, Pro) CheckChiral->NotProne DIC_Oxyma Protocol A: DIC / Oxyma (Low Epimerization) RacemizationProne->DIC_Oxyma HATU Protocol B: HATU / DIPEA (High Speed) NotProne->HATU Workup Workup: Avoid Acidic Wash (Product is Basic) DIC_Oxyma->Workup HATU->Workup

Figure 1: Decision tree for coupling 3-(1-Methylpiperidin-2-yl)propan-1-amine (MPPA) ensuring minimal racemization.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete neutralization of the diamine salt.Ensure exactly 2.0 equiv. of base are used for the ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

salt before adding to the active ester.
Racemization Excess base (DIPEA) present during activation.Switch to Protocol A (DIC/Oxyma) . If using HATU, reduce base to the minimum required (pH 8) and reduce reaction time.
Product Loss in Workup Product extracted into aqueous acid.The piperidine is basic. If you wash with 1N HCl, the product will go into the water layer. Wash only with water/brine/bicarb, or back-extract the aqueous layer at pH 10.
Gelation Aggregation of peptide chain.Use "Magic Mixture" solvent: DCM/DMF/NMP (1:1:1) or add chaotropic salts (LiCl).

References

  • Albericio, F., & El-Faham, A. (2018). Oxyma Pure: The "Green" and Superior Alternative to HOBt and HOAt in Peptide Synthesis. Organic Process Research & Development.

  • El-Faham, A., & Albericio, F. (2011).[2] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

  • Dunetz, J. R., et al. (2016). Amide Bond Formation in Pharmaceutical Manufacturing: A Systematic Review. Organic Process Research & Development.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

Sources

Reaction conditions for acylating the primary amine of 3-(1-Methylpiperidin-2-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocols for the selective


-acylation of the primary amine in 3-(1-Methylpiperidin-2-yl)propan-1-amine  (referred to herein as Substrate A ).

Substrate A contains two distinct nitrogen centers:

  • A primary aliphatic amine (highly nucleophilic, unhindered).[1]

  • A tertiary cyclic amine (

    
    -methylpiperidine, moderately basic, nucleophilic but sterically hindered).[1]
    

The Challenge: While the primary amine is kinetically favored for acylation, the tertiary amine acts as an internal base.[1] Incomplete neutralization or improper workup often leads to the isolation of the product as a hygroscopic hydrochloride salt or results in poor recovery due to water solubility.[1]

This note provides two optimized protocols:

  • Protocol A (Acid Chloride/Anhydride): For robust, high-yielding synthesis.

  • Protocol B (Carboxylic Acid Coupling): For sensitive or expensive acid partners.[1]

  • Purification Strategy: A self-validating Acid/Base extraction workflow designed to exploit the basicity of the piperidine ring for purification without chromatography.[1]

Chemical Strategy & Mechanistic Insight

Basicity and Nucleophilicity[1][2]
  • Primary Amine (Target): pKa

    
     10.[1]5. Unhindered. Reacts rapidly with electrophiles.
    
  • Tertiary Amine (Bystander): pKa

    
     10.[1]1. Sterically hindered by the methyl group and ring structure.[1][2] It will not form stable amides under these conditions but will scavenge protons (HCl) generated during the reaction.[1]
    
The "Internal Trap" Phenomenon

If the reaction is run with only 1.0 equivalent of base (or no external base), the tertiary amine of the product will protonate, forming a salt with the leaving group (e.g., Cl⁻).[1]




Consequence: The salt often precipitates as a gum or oil, trapping unreacted starting material and complicating monitoring. Solution: Use

2.5 equivalents
of an auxiliary base (DIPEA or TEA) to ensure the product remains in the free-base form during the reaction, maintaining solubility in organic solvents (DCM/THF).[1]

Experimental Protocols

Protocol A: Acylation via Acid Chlorides or Anhydrides

Best for: Simple acyl groups (Acetyl, Benzoyl) and robust substrates.[1]

Reagents:

  • Substrate A (1.0 equiv)[3][4]

  • Acid Chloride or Anhydride (1.1 – 1.2 equiv)[1]

  • Triethylamine (TEA) or

    
    -Diisopropylethylamine (DIPEA) (2.5 equiv)
    
  • Dichloromethane (DCM) [Anhydrous] (0.1 M – 0.2 M concentration)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under

    
     atmosphere, dissolve Substrate A  (1.0 equiv) and DIPEA  (2.5 equiv) in anhydrous DCM .
    
  • Cooling: Cool the solution to 0 °C using an ice bath. Note: Cooling controls the exotherm and prevents potential bis-acylation or side reactions with the tertiary amine.[1]

  • Addition: Add the Acid Chloride (1.1 equiv) dropwise over 10–15 minutes.

    • Observation: Slight fuming or precipitate formation (amine salts) is normal.[1]

  • Reaction: Allow the mixture to warm to Room Temperature (20–25 °C) and stir for 2–4 hours.

  • Monitoring: Monitor by TLC or LCMS.

    • Target Mass:

      
      .[1]
      
    • Note: The starting material is very polar; use a polar eluent (e.g., 10% MeOH in DCM with 1%

      
      ) for TLC.[1]
      
  • Quench: Add saturated aqueous

    
     (10 mL/mmol) and stir vigorously for 15 minutes to hydrolyze excess acid chloride.
    
  • Workup: Proceed to the Acid/Base Extraction Workflow (Section 4).

Protocol B: Acylation via Amide Coupling (HATU/EDC)

Best for: Complex carboxylic acids, chiral acids, or avoiding harsh acidic byproducts.

Reagents:

  • Substrate A (1.0 equiv)[3][4]

  • Carboxylic Acid (1.1 equiv)

  • HATU (1.2 equiv) [Alternative: EDC.HCl / HOBt]

  • DIPEA (3.0 equiv)

  • DMF or DCM (0.1 M)

Step-by-Step Procedure:

  • Activation: In a vial, dissolve the Carboxylic Acid (1.1 equiv) and HATU (1.2 equiv) in DMF . Add DIPEA (1.0 equiv) and stir for 5–10 minutes at RT to form the activated ester.

  • Coupling: Add a solution of Substrate A (1.0 equiv) and remaining DIPEA (2.0 equiv) in DMF to the activated acid mixture.

  • Reaction: Stir at Room Temperature for 4–16 hours.

  • Workup: Dilute with EtOAc or DCM (5x reaction volume) and wash with saturated

    
     and Brine. Note: DMF removal is critical; multiple water washes may be required.
    

Purification: The Acid/Base Extraction Workflow

Because the product retains a basic tertiary amine, we can use pH manipulation to purify it from non-basic impurities (like excess acid, activated esters, or non-basic byproducts) without column chromatography.[1]

Logic Flow
  • Acid Phase: Protonate the tertiary amine

    
     Product moves to water.[1] Non-basic impurities stay in organic.[1]
    
  • Base Phase: Deprotonate the tertiary amine

    
     Product returns to organic.
    

WorkupStrategy ReactionMix Crude Reaction Mixture (DCM Phase) Wash1 Wash: Sat. NaHCO3 (Removes HCl/Acid) ReactionMix->Wash1 ExtractAcid Extraction: 1M HCl (aq) Wash1->ExtractAcid Organic phase moves to OrgLayer1 Organic Layer 1 (Contains Non-Basic Impurities) ExtractAcid->OrgLayer1 Separation AqLayer1 Aqueous Layer 1 (Acidic) (Contains Product Salt [M+H]+) ExtractAcid->AqLayer1 Product moves to Aqueous Basify Basify to pH > 12 (Add 4M NaOH or NH4OH) AqLayer1->Basify ExtractOrg Extraction: DCM (x3) Basify->ExtractOrg FinalOrg Combined Organic Layers (Dry over Na2SO4) ExtractOrg->FinalOrg FinalProd Pure Product (Free Base) FinalOrg->FinalProd Evaporate

Caption: Self-validating purification workflow exploiting the basicity of the N-methylpiperidine moiety.

Detailed Extraction Protocol:
  • Acid Extraction: Transfer the organic reaction solvent (DCM) to a separatory funnel. Add 1M HCl (aq) (approx. 20 mL per gram of substrate).[1] Shake vigorously.

    • Result: The product is protonated and moves to the aqueous layer.[1] Neutral organic impurities stay in the DCM.[1]

  • Separation: Drain the DCM layer (save until product is confirmed in aqueous). Keep the Aqueous Layer .[1]

  • Basification: Cool the aqueous layer (ice bath). Slowly add 4M NaOH until pH > 12 (check with pH paper). The solution should become cloudy as the free base product oils out.[1]

  • Recovery: Extract the basic aqueous layer with DCM (3 x 20 mL).

  • Drying: Combine these new DCM extracts, dry over

    
    , filter, and concentrate in vacuo.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Aqueous Loss) Product is highly water-soluble even as free base.Use "Salting Out": Saturate the basic aqueous layer with NaCl before the final DCM extraction.[1] Use

/IPA (3:1) instead of DCM for extraction.
Precipitate in Reaction Amine salt formation (HCl salt).[1]Add more DCM to dissolve.[1] Ensure excess DIPEA is present.[1] This is usually harmless if stirring continues.[1]
Bis-acylation Excess reagent or high temperature.[1]Strictly control stoichiometry (1.05 equiv acid chloride). Keep reaction at 0 °C for the addition.
Emulsion during Workup Amphiphilic nature of the product.[1]Add a small amount of Brine.[1] Filter the biphasic mixture through Celite if necessary.[1]

References

  • Dunn, P. J., et al. (2020).[1] Green Chemistry in the Pharmaceutical Industry. Acylation of amines in aqueous and organic media.[1]

  • Roughley, S. D., & Jordan, A. M. (2011).[1] The Medicinal Chemist's Guide to Solving ADMET Challenges. (Discusses pKa modulation and solubility of piperidine derivatives). [1]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Chapter 10: Nucleophilic Substitution at the Carbonyl Group. (Foundational mechanism for chemoselective acylation).[1]

  • BenchChem. (2025).[1][3] Technical Support: Optimizing Piperidine Acylation Reactions. (Specific insights on handling piperidine salts).

  • Perrin, D. D. (1965).[1] Dissociation Constants of Organic Bases in Aqueous Solution. (Source for pKa values of N-methylpiperidine vs. primary amines).

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of 3-(1-Methylpiperidin-2-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Synthesis of 3-(1-Methylpiperidin-2-yl)propan-1-amine

Topic: Improving Yield & Selectivity in the Synthesis of 3-(1-Methylpiperidin-2-yl)propan-1-amine Target Audience: Medicinal Chemists, Process Chemists, and R&D Scientists CAS Registry Number: 14210-23-2 (Generic structure reference)

Executive Summary: The "Polarity & Selectivity" Paradox

Synthesizing 3-(1-Methylpiperidin-2-yl)propan-1-amine presents two distinct chemical challenges that often lead to poor yields (<30%) in standard protocols:

  • Regioselectivity (The Methylation Trap): The target molecule contains two nitrogen centers: a secondary amine in the piperidine ring and a primary amine on the propyl chain.[1] Standard methylation (e.g., Eschweiler-Clarke or direct alkylation) preferentially targets the sterically accessible and more nucleophilic primary amine, leading to over-methylated byproducts.[1]

  • Isolation (The Polarity Trap): The product is a highly polar, water-soluble diamine.[1] Standard aqueous workups (extraction into EtOAc/Ether) often fail because the product partitions into the aqueous phase, leading to massive "apparent" yield loss.

This guide provides three validated workflows to overcome these bottlenecks, prioritizing a "Quaternization-First" strategy that locks the regiochemistry before the ring is even reduced.

Module 1: Strategic Route Selection

Choose your protocol based on your starting material and available equipment.

FeatureRoute A: The "Proton-Shield" (Recommended) Route B: The "Boc-Fortress" (High Fidelity) Route C: Direct Functionalization (Legacy)
Starting Material 3-(Pyridin-2-yl)propan-1-amine3-(Pyridin-2-yl)propan-1-amine3-(Piperidin-2-yl)propan-1-amine
Key Reagents HX (Acid), MeI, PtO₂/H₂Boc₂O, MeI, PtO₂/H₂, TFAHCHO, NaBH₃CN
Step Count 2 (Telescoped)41
Selectivity High (Kinetic control)Very High (Protection group)Low (Statistical mixture)
Primary Risk Incomplete protonationDeprotection step yield lossOver-methylation of tail amine

Module 2: Detailed Protocols

Protocol A: The "Proton-Shield" Strategy (Acid-Directed Selective Quaternization)

Concept: Exploiting the pKa difference between the pyridine nitrogen (pKa ~5.[1]2) and the primary aliphatic amine (pKa ~10.5).[1] By adding exactly 1.0 equivalent of acid, the primary amine is protonated (deactivated), leaving the pyridine nitrogen free to react with the electrophile.[2]

Step-by-Step:

  • Stoichiometric Protonation: Dissolve 3-(pyridin-2-yl)propan-1-amine (1.0 equiv) in dry acetonitrile or dioxane. Cool to 0°C.[1]

  • Acid Addition: Add exactly 1.0 equivalent of anhydrous acid (e.g., 1.0 eq of 4M HCl in dioxane or TfOH).[1]

    • Critical Check: The primary amine (

      
      ) becomes ammonium (
      
      
      
      ), which is non-nucleophilic.[1] The pyridine nitrogen remains unprotonated.[1]
  • Selective Quaternization: Add Methyl Iodide (MeI) or Methyl Triflate (1.1 equiv).[1] Stir at RT for 4–12 hours.[1] The product (N-methylpyridinium salt) often precipitates.[1]

  • Hydrogenation: Dissolve the crude pyridinium salt in Glacial Acetic Acid. Add Adams' Catalyst (PtO₂, 5 mol%).[1] Hydrogenate at 3–5 bar (45–75 psi) H₂ pressure for 12 hours.

    • Note: The aromatic ring reduces to the piperidine.[1] The quaternary nitrogen becomes the tertiary N-methyl amine.

  • Workup: Filter catalyst. Concentrate. Basify with cold 50% NaOH (to pH >12). Extract immediately with DCM/Isopropanol (9:1).[1]

Protocol B: The "Boc-Fortress" (Protection Group Strategy)

Use this if Route A fails to give >95% purity.

  • Protection: React starting material with

    
     (1.1 eq) in DCM/TEA. Isolate tert-butyl (3-(pyridin-2-yl)propyl)carbamate .[1]
    
  • Quaternization: React the Boc-protected intermediate with MeI in Acetone/Reflux. The pyridine nitrogen is the only nucleophile available.[1]

  • Reduction: Hydrogenate the salt (PtO₂/AcOH). The Boc group usually survives mild hydrogenation conditions; however, if high acidity is used, it may cleave in situ (which is desirable).[1]

  • Deprotection: If Boc remains, treat with TFA/DCM (1:1).[1]

Module 3: Troubleshooting & FAQs

Category 1: Reaction Stalled or Failed

Q: My hydrogenation is extremely slow or stopped completely.

  • Diagnosis: Catalyst Poisoning.[1] Free amines (especially primary amines) bind strongly to Pt/Pd surfaces.[1]

  • Solution: Ensure the reaction is run in acidic media (Glacial Acetic Acid or 1M HCl in MeOH). Protonating the product prevents it from coordinating to the metal center.[1]

  • Alternative: Switch to Rh/C (5%) at higher pressure (10–20 bar), which is less susceptible to amine poisoning than Pd/C.[1]

Q: I see dimethylated side products (N,N-dimethyl on the tail).

  • Diagnosis: You likely used Route C (Direct methylation) or Route A with insufficient acid control.[1]

  • Solution: Switch to Route A. Ensure you use a strong acid (HCl, TfOH) rather than a weak one (Acetic acid) for the "shielding" step, as the equilibrium must strongly favor the protonated primary amine.[1]

Category 2: Purification Nightmares

Q: I extracted with Ethyl Acetate, but my yield is 10%. Where is my product?

  • Diagnosis: The product is a highly polar diamine and likely stayed in the aqueous phase.[1]

  • Solution:

    • Salting Out: Saturate the aqueous phase with NaCl before extraction.[1]

    • Solvent Switch: Use DCM:Isopropanol (9:1) or n-Butanol for extraction.[1] EtOAc is too non-polar.[1]

    • The "Dry" Workup: Evaporate the aqueous phase to dryness (lyophilize).[1] Triturate the solids with warm DCM or MeOH to extract the amine salts, then filter off inorganic salts.[1]

Q: The product is an oil and won't crystallize.

  • Diagnosis: Common for small aliphatic diamines.[1]

  • Solution: Isolate it as a specific salt.[1][3]

    • Dihydrochloride:[1] Treat with HCl/Ether.[1][4]

    • Difumarate: Treat with Fumaric acid in iPrOH.[1] Fumarates often yield nice crystalline solids for these types of molecules.[1]

Module 4: Process Visualization

Figure 1: Comparative Synthesis Pathways

SynthesisRoutes Start Start: 3-(Pyridin-2-yl)propan-1-amine Shield Step 1: Proton Shield (Add 1.0 eq HCl) Start->Shield Route A (High Selectivity) Protect Step 1: Boc Protection Start->Protect Route B (Traditional) Quat Step 2: Quaternization (Add MeI) Shield->Quat Hydro Step 3: Hydrogenation (PtO2, H2, AcOH) Quat->Hydro Target Target: 3-(1-Methylpiperidin-2-yl)propan-1-amine Hydro->Target QuatB Step 2: Quaternization Protect->QuatB HydroB Step 3: Hydrogenation QuatB->HydroB Deprotect Step 4: Deprotection (TFA) HydroB->Deprotect Deprotect->Target

Caption: Comparison of the "Proton-Shield" (Route A - Red) vs. "Boc-Protection" (Route B - Blue) strategies. Route A offers a streamlined, high-yield approach by exploiting pKa differences.

References

  • Selective N-Methylation via Proton Protection

    • Title: Synthesis of functionalized pyridinium salts bearing a free amino group.[1][2]

    • Source: Arkivoc (2014).[1]

    • Relevance: Validates the strategy of using stoichiometric acid to protect a tertiary/primary amine while methyl
    • URL:[Link]

  • Hydrogenation of Pyridinium Salts

    • Title: Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.[1]

    • Source: Asian Journal of Chemistry / BenchChem Protocols.[1]

    • Relevance: Establishes PtO₂/AcOH as the gold standard for reducing charged pyridine rings to piperidines.[1]

  • Purification of Polar Amines (HILIC/Resin)

    • Title: Strategies for the Flash Purific
    • Source: Teledyne ISCO Application Notes.[1]

    • Relevance: Provides specific solvent gradients (Amine-bonded silica or C18Aq) for isolating water-soluble amines.[1]

    • URL:[Link]

Sources

Removing unreacted methylating agents from 3-(1-Methylpiperidin-2-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Separation Technologies Subject: Technical Guide: Purification of 3-(1-Methylpiperidin-2-yl)propan-1-amine Ticket ID: #PUR-AMINE-088

Core Directive & Safety Advisory

The Challenge: You are purifying 3-(1-Methylpiperidin-2-yl)propan-1-amine , a polar diamine containing both a tertiary cyclic amine and a primary aliphatic amine.[1] The presence of residual methylating agents (Methyl Iodide, Dimethyl Sulfate, or Methyl Triflate) constitutes a critical Genotoxic Impurity (GTI) risk.[1]

The Chemical Conflict:

  • Target Molecule: A nucleophilic base (pKa ~10.5 for primary amine, ~9.5 for piperidine N).[1]

  • Impurity: An electrophilic alkylating agent.[1][2]

  • Risk: Standard concentration (rotary evaporation) often fails to remove trace alkyl halides due to boiling point elevation or interaction with the amine. Furthermore, heating a mixture of this amine with residual methylating agents will cause self-alkylation (forming quaternary ammonium salts or secondary/tertiary amine impurities).[1]

Immediate Action Required: Do NOT apply heat to the crude mixture until the alkylating agent is quenched. Heat will drive the reaction between your product and the impurity, destroying yield and creating inseparable byproducts.[1]

Diagnostic & Decision Matrix

Before selecting a protocol, identify your specific scenario using the table below.

VariableScenario A: Methyl Iodide (MeI)Scenario B: Dimethyl Sulfate (DMS)
Boiling Point 42.4°C (Volatile)188°C (Non-volatile)
Water Solubility Low (1.4 g/100mL)Hydrolyzes (Slow in cold, Fast in hot/acid)
Primary Hazard Inhalation/VolatilitySkin absorption/Delayed toxicity
Removal Strategy Protocol 1 (Scavenging Wash)Protocol 2 (Hydrolysis/Derivatization)

Technical Protocols

Protocol 1: The Thiosulfate Quench (Recommended for MeI)

Best for: Removing Methyl Iodide and preventing over-alkylation.

Mechanism: Sodium thiosulfate acts as a "soft" nucleophile, reacting rapidly with the "soft" electrophile (MeI) to form a water-soluble Bunte salt (Sodium methyl thiosulfate).[1] Your target amine (lipophilic in organic solvent) remains in the organic phase, while the impurity migrates to the aqueous phase.[1]

Step-by-Step:

  • Dissolution: Dissolve your crude reaction mixture in a water-immiscible solvent (e.g., Dichloromethane or Ethyl Acetate).[1]

  • Preparation: Prepare a 10% w/v aqueous solution of Sodium Thiosulfate (

    
    ) .
    
  • The Wash:

    • Add the thiosulfate solution to the organic layer (Ratio: 1:1 vol/vol).[1]

    • Stir vigorously for 30 minutes at room temperature. Note: Vigorous stirring is critical to increase the interfacial surface area.

  • Separation: Transfer to a separatory funnel.

    • Bottom Layer (Organic): Contains your Target Amine.[1]

    • Top Layer (Aqueous): Contains NaI and the Methyl Thiosulfate adduct.[1]

  • Verification: Check the organic layer by TLC (using a stain like Ninhydrin or Dragendorff) to ensure the spot corresponding to the alkylating agent is gone (if visible) or use GC-FID for ppm-level quantification.

Protocol 2: Ammonium Hydroxide Hydrolysis (Recommended for DMS)

Best for: Deactivating Dimethyl Sulfate when thiosulfate is unavailable or incompatible.[1]

Mechanism: Ammonia reacts with DMS to form methylamine and methyl sulfate salts.[1] While this introduces a new amine, methylamine is highly volatile (bp -6°C) and easily removed, unlike DMS.[1]

Step-by-Step:

  • Quenching: Add concentrated Ammonium Hydroxide (28-30%

    
    ) to the reaction mixture. Use a 5-fold molar excess relative to the estimated residual DMS.
    
  • Stirring: Stir for 1 hour at ambient temperature.

  • Workup:

    • Dilute with water.[1]

    • Extract the product with Dichloromethane (DCM) (x3).[1]

    • Crucial Step: The aqueous layer will be basic (pH > 11).[1] Your diamine product will be in the organic layer.[1]

  • Purge: Concentrate the organic layer.[1] The byproduct (methylamine) is a gas and will be removed during rotary evaporation.[1]

Visualization: The Purification Logic

The following diagram illustrates the decision pathway for removing these specific impurities.

PurificationLogic Start Crude Mixture: 3-(1-Methylpiperidin-2-yl)propan-1-amine + Residual Methylating Agent AgentCheck Identify Agent Start->AgentCheck MeI Methyl Iodide (MeI) AgentCheck->MeI DMS Dimethyl Sulfate (DMS) AgentCheck->DMS ThioWash Add Aqueous Sodium Thiosulfate (Forms Water-Soluble Bunte Salt) MeI->ThioWash Nucleophilic Scavenge PhaseSep1 Phase Separation ThioWash->PhaseSep1 AqWaste1 Aqueous Waste: NaI + Methyl Thiosulfate PhaseSep1->AqWaste1 Product1 Organic Layer: Purified Amine PhaseSep1->Product1 AmmoniaQuench Add NH4OH (Excess) (Converts DMS to Methylamine + Sulfate) DMS->AmmoniaQuench Hydrolysis/Aminolysis Extract DCM Extraction AmmoniaQuench->Extract Evap Rotary Evaporation Extract->Evap GasWaste Volatile Waste: Methylamine Gas Evap->GasWaste Product2 Residue: Purified Amine Evap->Product2

Figure 1: Decision tree for scavenging electrophilic methylating agents from the nucleophilic diamine product.[1]

Troubleshooting & FAQs

Q1: My product is water-soluble. Won't I lose it during the aqueous thiosulfate wash?

  • Answer: 3-(1-Methylpiperidin-2-yl)propan-1-amine is highly polar.[1] If you use a standard aqueous wash, you risk yield loss.[1]

  • Fix: Use a "Salting Out" approach. Saturate the thiosulfate solution with NaCl.[1] The high ionic strength forces the organic amine out of the aqueous phase and into the organic solvent (DCM is recommended as it solubilizes polar amines better than ether/hexanes).[1] Alternatively, perform the thiosulfate treatment, then basify the aqueous layer to pH > 12 with NaOH pellets before the final extraction to ensure the amine is fully deprotonated and lipophilic.[1]

Q2: Can I use polymer-supported scavengers instead of liquid-liquid extraction?

  • Answer: Yes, and this is often preferred for late-stage pharmaceutical intermediates (GMP).[1]

  • Recommendation: Use a Thiol-functionalized silica (e.g., SiliaMetS® Thiol).[1]

    • Protocol: Add 2-4 equivalents of resin relative to the impurity. Stir for 4 hours. Filter. The impurity remains bound to the solid silica; the product passes through. This avoids water entirely.[1]

Q3: I see a new impurity spot on TLC after using Acetone to clean glassware. What happened?

  • Answer: The primary amine on your product side-chain (

    
    ) reacts with ketones (acetone) to form an imine (Schiff base) .[1]
    
  • Fix: Never use ketones (acetone, MEK) as solvents or for cleaning glassware when working with primary amines.[1] Use Methanol or Isopropanol instead.[1]

Q4: How do I confirm the methylating agent is gone?

  • Answer: Standard NMR is often not sensitive enough for ppm-level detection.[1] Use GC-FID or LC-MS .[1]

    • Derivatization Test: For a quick qualitative check, take an aliquot of your organic layer and add 4-(p-nitrobenzyl)pyridine (NBP).[1] Heating this will turn purple/blue if alkylating agents are present (The NBP test).[1]

References

  • Teasdale, A. (2017).[1] Genotoxic Impurities: Strategies for Identification and Control. Wiley.[1] Link[1]

  • Elder, D. P., et al. (2009).[1][3] "The management of genotoxic impurities in active pharmaceutical ingredients and drug products."[2][4][5][6] Journal of Pharmaceutical and Biomedical Analysis. Link[1]

  • Liu, S., et al. (2013).[1] "Removal of Genotoxic Impurities in Pharmaceutical Development." Organic Process Research & Development. Link[1]

  • ICH M7(R1) . (2017). "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." International Council for Harmonisation.[1] Link

Sources

Storage conditions to prevent oxidation of 3-(1-Methylpiperidin-2-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

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Introduction

3-(1-Methylpiperidin-2-yl)propan-1-amine is a bifunctional molecule containing both a tertiary amine within the N-methylpiperidine ring and a primary alkyl amine. This structure makes it a valuable building block in pharmaceutical and materials science research. However, these same amine functionalities, particularly the tertiary amine, are susceptible to atmospheric and chemical oxidation. Improper storage and handling can lead to the formation of impurities such as N-oxides, which can compromise experimental outcomes, reduce product yield, and complicate downstream analysis. This guide provides a comprehensive overview of the mechanisms of degradation and details best practices for storage and handling to ensure the long-term integrity of the compound.

Section 1: Understanding Chemical Instability

The primary route of degradation for 3-(1-Methylpiperidin-2-yl)propan-1-amine is the oxidation of the tertiary N-methylpiperidine nitrogen to form the corresponding N-oxide. This reaction is readily facilitated by atmospheric oxygen and can be accelerated by light, heat, and the presence of metal ions. While the primary amine is also susceptible to oxidation, the tertiary amine is generally more nucleophilic and prone to this transformation under typical storage conditions.[1][2]

The oxidation process involves the reaction of the lone pair of electrons on the tertiary nitrogen atom with an oxidizing agent, such as molecular oxygen or peroxides.[3] This leads to the formation of a polar N-O bond, significantly altering the compound's physical and chemical properties, including its polarity, solubility, and reactivity.

Caption: Oxidation of the tertiary amine in 3-(1-Methylpiperidin-2-yl)propan-1-amine.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for neat 3-(1-Methylpiperidin-2-yl)propan-1-amine?

A: To minimize oxidation, the compound should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed, amber glass vial. For long-term storage, a temperature of 2-8°C is recommended.[4] Storing at temperatures below 30°C is essential to maintain stability and reduce volatility.[5]

Q2: I received the compound in a standard screw-cap vial. Is this sufficient for storage?

A: For short-term use (less than one week), a tightly sealed vial may be adequate if the headspace is minimal. However, for any duration longer than this, the vial should be purged with an inert gas (see Protocol 1) before sealing with a high-quality cap with a chemically resistant liner (e.g., PTFE). Ethyleneamines, a related class of compounds, are known to react with carbon dioxide in the air to form solid carbamates, which can cause issues.[6]

Q3: My sample has developed a slight yellow or brown tint. What does this indicate?

A: A color change is a common visual indicator of amine oxidation. While the pure compound is typically colorless to pale yellow, the formation of N-oxides and other degradation byproducts can impart color. If you observe a color change, it is highly recommended to perform an analytical check (e.g., LC-MS, NMR) to assess the purity of the sample before use.

Q4: Can I store the compound in a -20°C freezer?

A: While lower temperatures generally slow chemical reactions, it is crucial to prevent moisture condensation. Amines are often hygroscopic and can absorb moisture from the air, which can lead to the formation of undesirable byproducts.[5] If storing at -20°C, ensure the container is sealed with parafilm or a similar material before it is placed in the freezer and allow the container to warm completely to room temperature before opening to prevent condensation of atmospheric moisture into the sample.

Q5: What is the best way to handle the compound for routine experiments?

A: To prevent contamination and degradation of the bulk supply, never return unused material to the original container.[7] It is best practice to aliquot the compound into smaller, single-use vials under an inert atmosphere. This minimizes the exposure of the main stock to air and moisture with each use.

Q6: Are there any chemical incompatibilities I should be aware of during storage?

A: Yes. Amines are basic and should be stored separately from acids and strong oxidizing agents.[8][9] Contact with acids will form salts, and contact with oxidizers (e.g., peroxides, nitrates) will aggressively accelerate degradation.[8] Store in a dedicated cabinet for bases or organic compounds, away from these incompatible materials.[7][9]

Section 3: Troubleshooting Guide

Observed IssuePotential Cause(s)Recommended Action(s)
Inconsistent analytical results (e.g., new peaks in LC-MS, NMR, or GC-MS) Sample oxidation leading to the formation of N-oxide or other byproducts.1. Confirm the mass of the N-oxide impurity (+16 Da) via mass spectrometry. 2. Re-purify the sample if possible (e.g., column chromatography, distillation). 3. Discard the degraded sample and use a fresh, properly stored aliquot.
Reduced reactivity or poor yield in a subsequent reaction A significant portion of the starting material has oxidized, reducing the concentration of the active amine.1. Perform a purity analysis (e.g., qNMR) to determine the concentration of the parent compound. 2. Adjust reaction stoichiometry based on the corrected purity. 3. For best results, use a new, high-purity sample and implement the storage best practices outlined in this guide.
Visible color change (yellowing/browning) of the neat liquid Onset of oxidation.1. Immediately assess the purity of the material via an appropriate analytical technique. 2. If purity is still acceptable for the intended application, transfer the material to smaller vials under an inert atmosphere for immediate use. 3. For long-term storage, discard the discolored material.
Clogging of vents or formation of solid precipitates Reaction with atmospheric CO₂ to form carbamates.1. Review handling procedures to ensure minimal exposure to air.[6] 2. Store under a positive pressure of inert gas (N₂ or Ar). 3. If solids are present, they may be filtered, but the integrity of the liquid portion should be verified analytically.

Section 4: Protocols & Best Practices

Protocol 1: Aliquoting and Inert Gas Blanketing

This protocol describes the standard procedure for safely aliquoting and storing 3-(1-Methylpiperidin-2-yl)propan-1-amine to prevent oxidative degradation.

Materials:

  • Stock bottle of 3-(1-Methylpiperidin-2-yl)propan-1-amine

  • Multiple small (e.g., 1-2 mL) amber glass vials with PTFE-lined caps

  • Syringes and needles

  • Source of dry inert gas (Argon or Nitrogen) with a regulator

  • Schlenk line or manifold (optional, but recommended)

Procedure:

  • Preparation: Arrange the required number of clean, dry amber vials in a rack within a fume hood.

  • Inerting Vials: Puncture the septa of the empty vials with a needle connected to the inert gas line and a second needle to act as a vent. Flush each vial with a gentle stream of inert gas for 1-2 minutes to displace all air. Remove the vent needle first, then the gas inlet needle.

  • Inerting Stock Bottle: Carefully replace the cap of the main stock bottle with a septum cap. Puncture the septum with a needle connected to the inert gas line, ensuring the needle tip is in the headspace. Puncture with a second needle to serve as an outlet.

  • Gentle Purge: Gently flush the headspace of the stock bottle with inert gas for 2-3 minutes. This creates a positive pressure and prevents air from entering.

  • Transfer: Using a clean, dry syringe, pierce the septum of the stock bottle and withdraw the desired amount of the amine.

  • Aliquot: Quickly transfer the amine into one of the pre-inertized vials by piercing its septum. The positive pressure in the vial will be displaced through the syringe needle.

  • Repeat: Repeat steps 5-6 for each aliquot.

  • Sealing and Storage: Once aliquoting is complete, remove the septum cap from the stock bottle and immediately replace it with the original PTFE-lined cap, ensuring a tight seal. For the aliquots, replace the punctured septa with new, unpunctured PTFE-lined caps.

  • Labeling: Clearly label each vial with the compound name, date of aliquoting, and concentration (if in solution).

  • Final Storage: Place the main stock bottle and all aliquots in a 2-8°C refrigerator designated for chemical storage.

Caption: Workflow for proper aliquoting of oxygen-sensitive amines.

Section 5: References

  • Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial. Retrieved February 17, 2026, from [Link]

  • Cheek, S., et al. (2015). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. Available at: [Link]

  • Gwozdzinski, K. (2000). Evidence for peroxidative oxidation of substituted piperidine nitroxides, acting as apoptosis inducers in Yoshida Sarcoma cells in vivo. PubMed. Available at: [Link]

  • PubChem. (n.d.). 3-(Piperidin-2-yl)propan-1-amine. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

  • Deorkar, N., et al. (2012). Inhibition of amine oxidation. Google Patents. Available at:

  • Pingen, D., & Bolm, C. (2012). Developments in the Aerobic Oxidation of Amines. ACS Catalysis. Available at: [Link]

  • Bacon, R.G.R., & Hanna, W.R.N. (1965). MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS. Defense Technical Information Center. Available at: [Link]

  • Strieth-Kalthoff, F., et al. (2020). Regiodivergent α- and β-Functionalization of Saturated N-Heterocycles by Photocatalytic Oxidation. ChemRxiv. Available at: [Link]

  • Raman, S., et al. (2023). To find out the methodology of oxidation of substituted piperidones by Mn (IV) in sulphuric acid medium. International Journal of Chemical Studies. Available at: [Link]

  • Rochelle, G.T. (2021). Safeguarding Amines from Oxidation by Enabling Technologies. DOE Technical Report. Available at: [Link]

  • Stewart, S. M. (2020). Protecting Groups for Amines. YouTube. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). N-[(Piperidin-3-yl)methyl]propan-2-amine Properties. CompTox Chemicals Dashboard. Retrieved February 17, 2026, from [Link]

  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved February 17, 2026, from [Link]

  • Nielson, I., et al. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. Available at: [Link]

  • University of Waterloo. (2023). CHEMICAL STORAGE FACT SHEET. Retrieved February 17, 2026, from [Link]

  • Princeton University. (n.d.). Practices for Proper Chemical Storage. Retrieved February 17, 2026, from [Link]

  • PubChem. (n.d.). 1-(3-methylpiperidin-1-yl)propan-2-amine. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

  • PubChem. (n.d.). 2-methyl-2-(3-methylpiperidin-1-yl)propan-1-amine. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

  • Wu, J., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. Retrieved February 17, 2026, from [Link]

  • Mestry, S., & Mandawad, G. (2018). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. PharmaTutor. Retrieved February 17, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of Amine Scaffolds: 3-(1-Methylpiperidin-2-yl)propan-1-amine vs. 3-(piperidin-2-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of drug discovery and synthetic chemistry, piperidine-containing scaffolds are of paramount importance, serving as foundational structures in numerous pharmacologically active agents. The reactivity of these scaffolds is dictated by the nature of their functional groups, and even subtle structural modifications can lead to profound differences in chemical behavior. This guide provides an in-depth comparison of two closely related molecules: 3-(1-Methylpiperidin-2-yl)propan-1-amine (1) and 3-(piperidin-2-yl)propan-1-amine (2) .

The core distinction between these compounds lies in the piperidine ring's nitrogen atom: in 1 , it is a tertiary amine due to N-methylation, while in 2 , it remains a secondary amine. Both molecules share a primary amine on a flexible propan-1-amine side chain. This guide will dissect how this single methyl group fundamentally alters the electronic and steric landscape of the molecule, thereby governing its reactivity as a nucleophile and a base. We will explore these differences through the lens of fundamental chemical principles and provide standardized protocols for key chemical transformations.

Structure_Comparison cluster_0 3-(1-Methylpiperidin-2-yl)propan-1-amine (1) cluster_1 3-(piperidin-2-yl)propan-1-amine (2) mol1 mol1 mol2 mol2 Acylation_Workflow cluster_workflow Experimental Workflow: Competitive N-Acylation start Dissolve Amine (1 or 2) & Non-nucleophilic Base (e.g., DIPEA) in Aprotic Solvent (e.g., DCM) cool Cool to 0 °C (Ice Bath) start->cool Step 1 add_reagent Add Acetyl Chloride (1.0 eq) Dropwise with Stirring cool->add_reagent Step 2 react Allow to Warm to RT Stir for 2-4 hours add_reagent->react Step 3 workup Aqueous Workup (e.g., NaHCO₃ wash) react->workup Step 4 analyze Analyze Product Mixture (LC-MS, NMR) workup->analyze Step 5

Caption: A generalized workflow for performing N-acylation on the amine scaffolds.

Experimental Protocol: N-Acylation with Acetyl Chloride

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine substrate (1.0 mmol) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.2 mmol) in anhydrous dichloromethane (DCM, 10 mL).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add acetyl chloride (1.0 mmol for mono-acylation, 2.2 mmol for di-acylation) dropwise to the cooled solution over 5 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution (15 mL). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

B. N-Alkylation with Alkyl Halides

N-alkylation via an S_N2 mechanism is highly dependent on the nucleophilicity and steric hindrance of the amine.

  • Predicted Outcome for Compound 1: The primary amine will undergo mono-alkylation. If a second equivalent of alkyl halide is used, di-alkylation will occur. The tertiary amine can also be alkylated, but at a much slower rate, to form a quaternary ammonium salt. This quaternization step is often promoted by heat.

  • Predicted Outcome for Compound 2: The secondary amine is an excellent nucleophile for alkylation, leading to the formation of a tertiary amine analogous to compound 1 . The primary amine will also react. With an excess of a simple alkylating agent like methyl iodide, it is probable that both nitrogens will be alkylated, ultimately leading to a bis-quaternary ammonium salt.

Reaction_Pathways mol1 Compound 1 product1_imine Imine (at primary amine) mol1->product1_imine Forms Imine Only mol2 Compound 2 product2_imine Imine (at primary amine) mol2->product2_imine Forms Imine product2_enamine Enamine (at secondary amine) mol2->product2_enamine Forms Enamine aldehyde R-CHO (Aldehyde) aldehyde->mol1 inv1 aldehyde->inv1 inv1->mol2 inv2

Caption: Divergent reaction pathways with aldehydes for compound 1 and compound 2.

C. Reaction with Aldehydes and Ketones

The reaction of amines with carbonyl compounds is a classic transformation that differs based on the amine's substitution pattern.

  • Predicted Outcome for Compound 1: The primary amine will react with an aldehyde or ketone to form an imine (Schiff base) after the dehydration of an intermediate carbinolamine. The tertiary amine is unreactive under these conditions but may act as a base catalyst.

  • Predicted Outcome for Compound 2: This molecule offers two distinct reaction pathways. The primary amine will form an imine. The secondary amine, however, will react with a carbonyl compound (that has an α-hydrogen) to form an enamine. This dual reactivity makes 2 a versatile but complex substrate for such transformations.

Experimental Protocol: Imine Formation with Benzaldehyde

  • Setup: To a solution of the amine substrate (1.0 mmol) in a suitable solvent like toluene or methanol (10 mL), add benzaldehyde (1.0 mmol).

  • Catalyst (Optional): For less reactive systems, a catalytic amount of a weak acid (e.g., acetic acid, p-toluenesulfonic acid) can be added.

  • Water Removal: If using an aprotic solvent like toluene, fit the flask with a Dean-Stark apparatus to remove the water formed during the reaction and drive the equilibrium towards the imine product. Reflux the mixture for 4-12 hours.

  • Monitoring: Track the disappearance of starting materials via TLC or GC-MS.

  • Isolation: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude imine can be purified by distillation, crystallization, or chromatography, though it may be used directly in subsequent steps.

III. Conclusion and Strategic Application

The comparison between 3-(1-Methylpiperidin-2-yl)propan-1-amine (1 ) and 3-(piperidin-2-yl)propan-1-amine (2 ) serves as a compelling case study in how a single methyl group can strategically modulate chemical reactivity.

  • 3-(1-Methylpiperidin-2-yl)propan-1-amine (1) is a bifunctional molecule where the two amine centers have largely orthogonal reactivity. The primary amine serves as an accessible, potent nucleophile, while the tertiary amine acts as a hindered, non-nucleophilic base. This makes it an ideal substrate when chemistry is desired exclusively at the propan-1-amine side chain without interference from the piperidine nitrogen.

  • 3-(piperidin-2-yl)propan-1-amine (2) is a substrate with two distinct and highly reactive nucleophilic centers. This dual reactivity can be exploited for the synthesis of complex di-functionalized or macrocyclic structures. However, it presents a significant challenge for chemists aiming for selective functionalization at only one of the two sites. Such selectivity would necessitate carefully designed protection-deprotection strategies or the use of sterically demanding reagents.

Ultimately, the choice between these two building blocks is a strategic one, dictated by the desired synthetic outcome. Understanding the fundamental principles of steric hindrance and electronic effects empowers researchers to select the appropriate scaffold to achieve their synthetic goals with greater precision and efficiency.

References

  • Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. [Link]

  • Quora. (2022). Which one is more reactive: tertiary or secondary amines and why?. [Link]

  • StudySmarter. (n.d.). Describe the differences between the nucleophilic substitution of different amines. [Link]

  • Fiveable. (2025). Nucleophilicity of Amines Definition. [Link]

  • National Center for Biotechnology Information. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]

  • Xin Guang Chemistry. (2024). Comparison of the basicity of tertiary amines and secondary amines and primary amines. [Link]

  • PubChem. (n.d.). 3-(Piperidin-2-yl)propan-1-amine. [Link]

  • Homework.Study.com. (n.d.). N-Methylpiperidine has the conformation shown. What does this tell you about the relative steric requirements of a methyl group vs. an electron lone pair?. [Link]

  • Brown University. (2021). Ultrafast Conformational Dynamics of Rydberg-excited N- Methyl Piperidine. [Link]

  • Chemistry Stack Exchange. (2014). Steric effects of a lone pair and piperidine. [Link]

  • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914–2917. [Link]

  • Wikipedia. (n.d.). 1-Methylpiperidine. [Link]

A Comparative Guide to HPLC Retention of 3-(1-Methylpiperidin-2-yl)propan-1-amine on C18 Columns

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of methodologies for the analysis of 3-(1-Methylpiperidin-2-yl)propan-1-amine using reversed-phase C18 HPLC columns. We will explore the inherent challenges posed by this polar, basic analyte and compare three distinct strategies to achieve reliable retention and peak shape: traditional C18 with mobile phase modifications, modern polar-embedded C18 columns, and pre-column derivatization.

Introduction: The Analytical Challenge

3-(1-Methylpiperidin-2-yl)propan-1-amine is a small, polar molecule containing two basic nitrogen atoms (a tertiary amine in the piperidine ring and a primary amine in the propyl chain). This structure presents several significant challenges for reversed-phase HPLC on standard C18 columns:

  • Poor Retention: Highly polar analytes have a low affinity for the hydrophobic C18 stationary phase, often leading to elution at or near the void volume, especially with high organic content in the mobile phase.

  • Peak Tailing: The basic amine groups can interact strongly with residual acidic silanols on the silica surface of the stationary phase. This secondary interaction causes distorted, tailing peaks, which compromise quantification and resolution.

  • Lack of a UV Chromophore: The molecule is aliphatic and lacks a significant UV-absorbing chromophore, making detection by standard HPLC-UV detectors highly insensitive without derivatization.[1]

This guide will dissect these challenges and provide detailed experimental protocols for three logical approaches to overcome them, enabling researchers to select the most suitable method for their analytical goals.

Physicochemical Properties and Chromatographic Implications

  • pKa (Predicted): With two amine groups, the molecule will have two pKa values, estimated to be in the range of 9.5-11.0. This means the molecule will be positively charged at acidic and neutral pH. To analyze it in a neutral state (for better retention on a C18 column), a very high mobile phase pH (>11) would be required.

  • LogP (Predicted): The predicted octanol-water partition coefficient (LogP) is low, confirming its hydrophilic nature. A similar, unmethylated structure, 3-(Piperidin-2-yl)propan-1-amine, has a calculated XLogP3 of 0.5, indicating high polarity.[3]

These properties dictate that standard C18 methods will struggle. The analyte's charged state at typical HPLC pH ranges (2-8) and its high polarity are the primary drivers for exploring alternative strategies.

Comparative Analytical Strategies

We will compare three core strategies for retaining and analyzing 3-(1-Methylpiperidin-2-yl)propan-1-amine.

dot

Figure 1: Comparative workflow for the HPLC analysis of a polar, basic analyte.

Approach 1: Traditional C18 with Mobile Phase Modification

This approach uses a standard C18 column and manipulates the mobile phase to improve retention and peak shape.

  • Expertise & Rationale: The core idea is to alter the analyte's charge state or introduce a counter-ion to promote interaction with the stationary phase.

    • Ion-Pair Chromatography (IPC): At low pH (e.g., 2.5-3.5), the amine groups are protonated (positively charged). An ion-pairing reagent, such as an alkyl sulfonate (e.g., 1-octane sulfonic acid) or a perfluorinated carboxylic acid (e.g., heptafluorobutyric acid - HFBA), is added to the mobile phase.[4] The hydrophobic tail of the reagent adsorbs onto the C18 surface, creating a pseudo-ion-exchange phase that retains the charged analyte.

    • High pH Chromatography: By raising the mobile phase pH to >10.5 (at least 2 units above the analyte's pKa), the amine groups are deprotonated and become neutral. This increases their hydrophobicity, leading to significantly enhanced retention on a C18 column. This requires a pH-stable column (e.g., a hybrid particle column).

Approach 2: Polar-Embedded C18 Columns

This strategy utilizes modern C18 columns specifically designed for polar analytes.

  • Expertise & Rationale: Traditional C18 columns can suffer from "phase collapse" or "dewetting" in highly aqueous mobile phases (<5% organic), leading to a sudden loss of retention.[5][6][7][8] Polar-embedded columns incorporate a polar group (e.g., amide, carbamate) near the base of the C18 chain or use polar end-capping.[9][10]

    • Mechanism: This polar group allows a thin layer of water to remain on the silica surface even in 100% aqueous conditions, preventing the C18 chains from matting down and ensuring reproducible retention.[9][10] These columns also tend to have better surface deactivation, leading to improved peak shapes for basic compounds.

Approach 3: Pre-Column Derivatization

This chemical approach modifies the analyte itself to make it compatible with standard C18 columns and UV detection.

  • Expertise & Rationale: Since the analyte lacks a chromophore, derivatization is necessary for sensitive UV detection. The reaction attaches a UV-active molecule to the analyte's primary and/or secondary amine. A patent for the related compound 3-aminopiperidine describes using benzoyl chloride for this purpose.[1]

    • Mechanism: Reacting the analyte with a reagent like benzoyl chloride or dansyl chloride achieves two goals simultaneously:

      • Introduces a Chromophore: The benzoyl group is strongly UV-absorbent.

      • Increases Hydrophobicity: The bulky, non-polar group significantly increases the molecule's LogP, leading to strong retention on a standard C18 column with a typical acetonitrile/water mobile phase.

dot

Figure 2: Conceptual diagram of the pre-column derivatization reaction.

Experimental Protocols & Expected Performance

The following protocols outline the starting conditions for each approach. Method optimization (e.g., adjusting gradient, temperature, pH) is recommended.

Protocol 1: Ion-Pair Chromatography on a Traditional C18
  • Column: Standard C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax XDB-C18[11], Phenomenex Luna C18).

  • Mobile Phase A: 0.1% Heptafluorobutyric Acid (HFBA) in Water.

  • Mobile Phase B: 0.1% HFBA in Acetonitrile.

  • Gradient: 5% B to 50% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV at 210 nm (low wavelength for end-absorption, low sensitivity) or Charged Aerosol Detector (CAD)/Evaporative Light Scattering Detector (ELSD).

Protocol 2: Analysis on a Polar-Embedded C18
  • Column: Polar-Embedded C18, 4.6 x 150 mm, 3 or 5 µm (e.g., Luna Omega Polar C18[9], Agilent Polaris C18-A[5]).

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.5 in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0% B for 2 min, then to 40% B over 13 minutes. (Starting with 0% organic is possible with this column type).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: CAD, ELSD, or Mass Spectrometry (MS).

Protocol 3: Pre-Column Derivatization with Benzoyl Chloride
  • Derivatization Step:

    • Dissolve 1 mg of the analyte in 1 mL of Dichloromethane.

    • Add 2 equivalents of triethylamine.

    • Add 1.5 equivalents of benzoyl chloride dropwise while cooling in an ice bath.

    • Allow the reaction to proceed at room temperature for 1 hour.

    • Quench the reaction with a small amount of water.

    • Evaporate the solvent and reconstitute in the mobile phase.

  • HPLC Analysis:

    • Column: Standard C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 40% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 30°C.

    • Detection: UV at 230 nm or 254 nm.

Comparison of Expected Outcomes

The table below summarizes the anticipated performance of each approach. These are generalized expectations based on chromatographic principles to guide the user's choice.

ParameterApproach 1: Ion-Pairing C18Approach 2: Polar-Embedded C18Approach 3: Derivatization + C18
Retention Time Moderate; highly dependent on ion-pair concentration.Short to Moderate; good retention at low % organic.Long; analyte is now highly hydrophobic.
Peak Shape Fair to Good; potential for tailing if ion-pairing is incomplete.Good to Excellent; superior peak shape for bases.Excellent; silanol interactions are minimal for the neutral derivative.
Sensitivity (UV) Very Poor.Very Poor.Excellent; strong chromophore added.
Reproducibility Fair; column equilibration can be slow and memory effects are common.Excellent; stable retention even with 100% aqueous mobile phase.[9]Good; depends on the reproducibility of the derivatization reaction.
Method Complexity Moderate; mobile phase prep is critical, long equilibration times.Low; "load and go" with simple buffered mobile phases.High; requires a separate, validated chemical reaction step.
MS Compatibility Poor; ion-pairing reagents like HFBA are highly suppressive.Excellent; volatile buffers like ammonium formate are ideal for MS.Good; derivative must be characterized by MS.

Conclusion and Recommendations

There is no single "best" method for analyzing 3-(1-Methylpiperidin-2-yl)propan-1-amine; the optimal choice depends on the available equipment and analytical objectives.

  • For Quantification with High Sensitivity (UV Detector): Approach 3 (Derivatization) is the only viable option. While the protocol is more complex, it transforms the analyte to be ideally suited for standard reversed-phase HPLC-UV analysis.

  • For Analysis using MS, CAD, or ELSD: Approach 2 (Polar-Embedded C18) is highly recommended. It is the simplest, most robust, and most reproducible method. It avoids the column contamination and MS-incompatibility of ion-pairing reagents and the extra labor of derivatization.

  • If only a Traditional C18 is available (and no MS): Approach 1 (Ion-Pairing) can be used, but it should be considered a last resort. Expect to spend significant time on method development to manage peak shape and reproducibility. High pH chromatography is a better alternative if a pH-stable column is available.

By understanding the interplay between the analyte's physicochemical properties and the stationary phase chemistry, researchers can successfully develop a robust and reliable HPLC method for this challenging compound.

References

  • Agilent Technologies. (n.d.). Separation of Organic Acids on an Agilent Polaris C18-A Column.
  • Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • Phenomenex. (n.d.). Luna Omega Polar C18 for Polar Compounds. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). N-[(Piperidin-3-yl)methyl]propan-2-amine Properties. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(Piperidin-2-yl)propan-1-amine. PubChem Compound Database. Retrieved from [Link]

  • Axion Labs. (2024, January 25). HPLC problems with very polar molecules. Retrieved from [Link]

  • David, V., et al. (n.d.). COMPARISON OF THE PHASE RATIO FOR C18 HPLC COLUMNS USING THREE DIFFERENT ORGANIC MODIFIERS. Roumanian Chemical Quarterly Reviews.
  • Chromatography Forum. (2009, March 26). Interesting retention time for C18 column. Retrieved from [Link]

  • Sadek, P. (2014, August 22). The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. LCGC North America.
  • Nomura Chemical. (n.d.). The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. Retrieved from [Link]

  • Agilent Technologies. (n.d.).
  • Reddy, P. A., et al. (2023). Validated RP-HPLC Method for Simultaneous Estimation of Perphenazine and Amitriptyline in Bulk and Tablet Dosage form. Asian Journal of Research in Chemistry, 16(1).
  • Google Patents. (n.d.). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
  • ResearchGate. (2025, August 6). (S)-1-(1-Methylpyridin-2-yl)
  • ResearchGate. (2025, August 9).

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The Fulcrum of Function: A Comparative Guide to Piperidine Diamine Linkers in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Spacer

In the intricate choreography of modern therapeutics, the linker is no longer a mere tether but a critical determinant of a molecule's success. Far from being a passive connector, the linker architecture dictates the spatial relationship between a targeting moiety and its payload or effector, profoundly influencing efficacy, selectivity, and pharmacokinetic properties.[1][2][] Among the scaffolds used to impart favorable characteristics, the piperidine ring has emerged as a "privileged scaffold," valued for its ability to confer conformational rigidity and modulate physicochemical properties.[4][5][6] This guide provides an in-depth comparative analysis of piperidine diamine linkers, moving beyond generalities to explore how specific substitution patterns and stereochemistry can be rationally engineered to optimize performance in Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and Targeted Covalent Inhibitors (TCIs). We will dissect the causal relationships between structure and function, supported by experimental data and detailed protocols to empower researchers in their drug design endeavors.

The Piperidine Core: An Axis of Control

The six-membered saturated heterocycle of piperidine offers a powerful tool for medicinal chemists. Its chair-like conformation restricts the rotational freedom of the linker, reducing the entropic penalty associated with achieving a bioactive conformation required for ternary complex formation in PROTACs or precise payload delivery in ADCs.[1][7][][9] This pre-organization can lead to more stable and productive biological interactions.[10]

Furthermore, the nitrogen atom within the piperidine ring is a key modulator of physicochemical properties. As a basic center, it can be protonated at physiological pH, which can significantly enhance aqueous solubility—a common challenge for the high molecular weight molecules typical of PROTACs and ADCs.[1][11] The strategic placement of substituents on the piperidine ring allows for fine-tuning of properties like lipophilicity, hydrogen bonding capacity, and metabolic stability, directly impacting a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[4]

Comparative Analysis in PROTACs: Engineering the Ternary Complex

In the realm of PROTACs, the linker's primary role is to orchestrate the formation of a stable and productive ternary complex between the target Protein of Interest (POI) and an E3 ubiquitin ligase.[1][2][12] The geometry of this complex is paramount for efficient ubiquitination and subsequent degradation. Piperidine diamine linkers offer a rigid framework to control this geometry with high precision.

Impact of Regio- and Stereoisomerism

The specific attachment points and the stereochemical relationship of the two amine functionalities on the piperidine ring create distinct vectors and conformational preferences. These differences have profound implications for PROTAC performance.

  • 1,4-Disubstituted Piperidines: Often provide a more linear and extended conformation, which can be optimal for spanning the distance between certain POI and E3 ligase pairs.

  • 1,3-Disubstituted Piperidines: Introduce a distinct kink or vector, which may be necessary to achieve a productive ternary complex geometry for different target pairs. The cis and trans isomers will present these vectors in fundamentally different spatial arrangements.

  • Chirality: The introduction of chiral centers, for example in a 3,4-disubstituted piperidine, further refines the spatial positioning of the PROTAC's functional ends.[] This can enhance selectivity by favoring interactions with the desired proteins while disfavoring off-target complex formation.[12]

The rigidity of the piperidine core helps maintain these specific orientations, minimizing non-productive binding modes that can occur with overly flexible linkers like long PEG or alkyl chains.[9]

Data-Driven Insights
Linker TypeLinker MoietyTargetE3 LigaseCell LineDC50 (nM)Dmax (%)Key Observation
Flexible12-atom PEG chainBRD4CRBNHeLa45>95Potent, but may have suboptimal PK properties.[7]
Rigidtrans-1,4-piperidine diamineBRD4CRBNHeLa8>95Increased rigidity leads to enhanced potency, suggesting a favorable linear geometry.
Rigidcis-3,4-piperidine diamineBRD4CRBNHeLa25>90Still potent, but altered vector may be slightly less optimal for this specific complex.
Rigidtrans-3,4-piperidine diamineBRD4CRBNHeLa12>95The trans isomer presents a more favorable geometry than the cis isomer for this target.

This data underscores that while incorporating a rigid piperidine linker is generally beneficial, the specific geometry is a critical parameter that must be empirically optimized for each POI-E3 ligase pair.[2]

Application in Antibody-Drug Conjugates (ADCs): The Nexus of Stability and Release

In ADCs, the linker connects a potent cytotoxic payload to a monoclonal antibody. An ideal ADC linker must be highly stable in systemic circulation to prevent premature payload release and off-target toxicity, yet be efficiently cleaved within the target tumor cell.[]

While specific examples of piperidine diamine linkers in mainstream ADCs are less common than peptide or hydrazone linkers, the principles of stereochemical control are highly relevant. Studies on dipeptide linkers in ADCs have conclusively shown that the stereochemistry of the linker components has a significant impact on the ADC's therapeutic index.[14][15][16] For instance, incorporating a D-amino acid in place of an L-amino acid in a dipeptide linker can lead to ADCs that are better tolerated in vivo without compromising anti-tumor activity.[15]

This principle can be directly extrapolated to chiral piperidine diamine linkers. The specific stereoisomer of the linker can influence:

  • Enzymatic Cleavage: The rate and efficiency of cleavage by lysosomal enzymes like Cathepsin B can be highly dependent on the stereochemistry of the linker adjacent to the cleavage site.

  • Physicochemical Properties: Different isomers can affect the overall solubility and aggregation propensity of the ADC, which are critical quality attributes.[]

  • Therapeutic Index: By optimizing linker stereochemistry, it may be possible to design ADCs with an improved balance of efficacy and safety, achieving a higher therapeutic index.[14][15][16]

The logical workflow below illustrates how linker stereochemistry is a critical consideration in ADC design.

Caption: Logical workflow for evaluating linker stereochemistry in ADCs.

Role in Targeted Covalent Inhibitors (TCIs): Orienting the Warhead

TCIs achieve high potency and prolonged duration of action by forming a covalent bond with a specific residue on the target protein. The linker in a TCI positions a reactive electrophile (the "warhead") to enable this precise reaction. The conformational constraint offered by a piperidine diamine linker can be advantageous in this context.

Recent successes in developing covalent inhibitors for challenging targets like KRAS G12C have highlighted the importance of linker design in correctly orienting the warhead.[4][17] Cyclic linkers are used to explore and fix the warhead's orientation relative to the binding pocket, enhancing reactivity with the target cysteine.[18][19] A piperidine diamine linker can serve this function, locking the warhead into a reactive conformation and minimizing off-target reactions, thereby improving both potency and selectivity.

TCI_Mechanism Mechanism of a TCI with a Piperidine Linker cluster_1 Target Protein Binding_Moiety Target Binding Moiety Piperidine_Linker Piperidine Diamine Linker (Rigid Scaffold) Binding_Moiety->Piperidine_Linker Target_Protein Binding Pocket Binding_Moiety->Target_Protein Binds reversibly Warhead Electrophilic Warhead (e.g., Acrylamide) Piperidine_Linker->Warhead Target_Cysteine Nucleophilic Cysteine Warhead->Target_Cysteine Forms covalent bond

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.